molecular formula C30H48N2O4 B6360513 (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA CAS No. 1354752-73-0

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA

Cat. No.: B6360513
CAS No.: 1354752-73-0
M. Wt: 500.7 g/mol
InChI Key: NRRTTYWPXUOKJW-GMUIIQOCSA-N
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Description

®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, along with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The DCHA refers to the dicyclohexylamine salt form of the compound, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.

    Formation of Dicyclohexylamine Salt: The final step involves the formation of the dicyclohexylamine salt by reacting the carboxylic acid with dicyclohexylamine.

Industrial Production Methods

Industrial production of ®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like benzyl halides, alkyl halides, and various nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can lead to the removal of protecting groups or the formation of alcohols.

Scientific Research Applications

®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The Boc protecting group can be removed under specific conditions, allowing the active piperidine derivative to exert its effects on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-Boc-3-phenyl-piperidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

    ®-Boc-3-methyl-piperidine-3-carboxylic acid: Similar structure but with a methyl group instead of a benzyl group.

    ®-Boc-3-ethyl-piperidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

®-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, stability, and ability to interact with certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4.C12H23N/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21);11-13H,1-10H2/t18-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRTTYWPXUOKJW-GMUIIQOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354752-73-0
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354752-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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